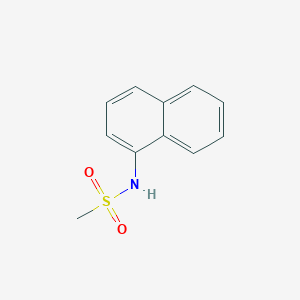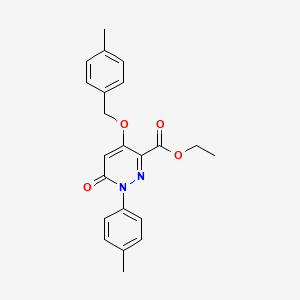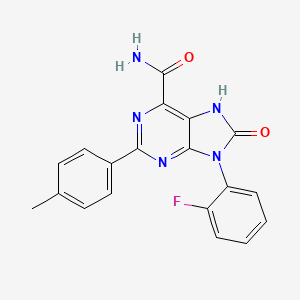
9-(2-氟苯基)-2-(4-甲基苯基)-8-氧代-7H-嘌呤-6-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "9-(2-fluorophenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide" is a structurally complex molecule that appears to be related to the purine family of compounds. Purines are a group of heterocyclic aromatic organic compounds that include several biologically significant molecules such as adenine and guanine, which are components of DNA and RNA. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related research on purine derivatives and their biological activities.
Synthesis Analysis
The synthesis of purine derivatives often involves the formation of the purine ring followed by various functionalization reactions. For example, the synthesis of 9-beta-D-ribofuranosylpurine-6-carboxamides involves glycosylation of a purine derivative with protected ribofuranose in the presence of a Lewis acid, followed by deprotection to yield the final nucleoside . Similarly, the synthesis of arprinocid, a purine derivative, includes the introduction of a carbon-14 label into the benzylic methylene carbon . These methods suggest that the synthesis of the compound would likely involve multiple steps, including the formation of the purine core, introduction of the fluorophenyl and methylphenyl groups, and the establishment of the carboxamide functionality.
Molecular Structure Analysis
The molecular structure of purine derivatives is characterized by a bicyclic ring system consisting of fused pyrimidine and imidazole rings. The presence of substituents like fluorophenyl and methylphenyl groups would influence the electronic distribution and potentially the biological activity of the molecule. The molecular structure of related compounds, such as 9-phenyl-9H-purine-6-carbonitrile, has been studied, revealing how nucleophilic reagents can react with the purine system . These studies provide a foundation for understanding how the substituents in the compound of interest might interact with biological targets or undergo chemical transformations.
Chemical Reactions Analysis
Purine derivatives can undergo a variety of chemical reactions. For instance, the reaction of 9-phenyl-9H-purine-6-carbonitrile with nucleophilic reagents leads to the formation of products such as amidoximes, amidrazones, amidines, ketones, and amides . These reactions are influenced by the nature of the substituents on the purine ring. The compound "9-(2-fluorophenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide" would likely exhibit reactivity patterns consistent with other purine derivatives, with the potential for nucleophilic addition or substitution reactions at various positions on the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives are determined by their molecular structure. The introduction of substituents can affect properties such as solubility, melting point, and reactivity. For example, the introduction of a carboxamide group in certain N-aryl-9-oxo-9H-fluorene-1-carboxamides has been shown to influence their solubility and biological activity . Similarly, the presence of a fluorophenyl group could affect the compound's ability to interact with biological targets through hydrogen bonding or dipole interactions. The physical properties of related polyamides containing methyl pendant groups indicate that such substituents can also impact material properties like glass transition temperature and tensile strength .
科学研究应用
合成方法
一项重要的研究领域集中在相关嘌呤化合物的合成上,探索各种方法以实现高产率和特定衍生物。例如,Kelley 和 McLean(1986 年)报道了从不同前体合成 9-(2-氟苄基)-6-甲基氨基-9H-嘌呤,展示了甲基化、烷基化和氢化还原等方法 (J. Kelley & Ed W. McLean, 1986)。这展示了化学灵活性以及生成各种类似物以供进一步研究的潜力。
结构研究
对嘌呤-嘧啶复合物的晶体结构的研究,例如 Sobell(1966 年)的工作,突出了理解分子相互作用的重要性。这些研究提供了对氢键模式和潜在生物活性的结构基础的见解,为设计更有效的化合物铺平了道路 (H. M. Sobell, 1966)。
抗病毒和抗惊厥活性
Kelley 等人(1995 年)研究了 9-(2-氟苄基)-6-(甲基氨基)-9H-嘌呤的类似物以了解其抗惊厥活性,揭示了等电子体取代对抑制癫痫发作的影响 (J. Kelley et al., 1995)。这表明嘌呤衍生物在神经系统疾病中的治疗潜力。
聚酰胺衍生物
Hsiao 等人(1999 年)对二苯基芴基芳香族聚酰胺的研究揭示了在材料科学中的应用,特别是由于它们的热稳定性和溶解性。这些研究突出了嘌呤衍生物在药理学应用之外的多功能性,扩展到聚合物化学和材料工程 (S. Hsiao, Chin‐Ping Yang, & Weilong Lin, 1999)。
抗病原特性
Limban、Marutescu 和 Chifiriuc(2011 年)合成了硫脲衍生物并对其进行了表征,展示了它们对形成生物膜的细菌的抗病原潜力。这表明相关的嘌呤化合物也可能在解决微生物耐药性和生物膜相关感染方面有应用 (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011)。
属性
IUPAC Name |
9-(2-fluorophenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O2/c1-10-6-8-11(9-7-10)17-22-14(16(21)26)15-18(24-17)25(19(27)23-15)13-5-3-2-4-12(13)20/h2-9H,1H3,(H2,21,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKJMFSZGCZPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-fluorophenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

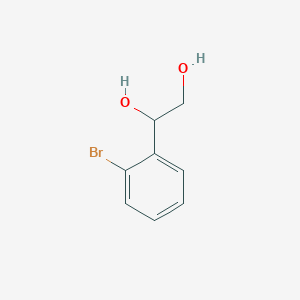
![Methyl (1-{[(tert-butylcarbamoyl)amino]methyl}cyclohexyl)acetate](/img/structure/B2502249.png)
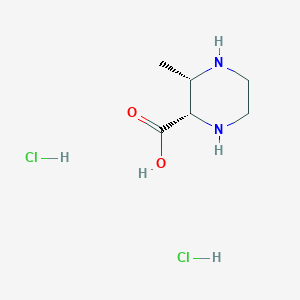
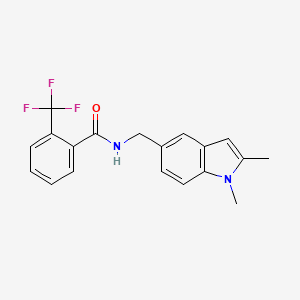
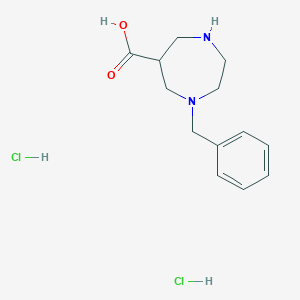
![Ethyl 5-(4-chloro-3-nitrophenylsulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2502254.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2502256.png)

![(E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2502260.png)

![8-(5-Bromo-2-methoxyphenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2502264.png)
